Imidazol-1-yl(piperazin-1-yl)methanone
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Overview
Description
Imidazol-1-yl(piperazin-1-yl)methanone is a compound that features both imidazole and piperazine moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperazine is a six-membered ring with two nitrogen atoms at opposite positions. The combination of these two structures in a single molecule provides unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazol-1-yl(piperazin-1-yl)methanone typically involves the reaction of imidazole with piperazine under specific conditions. One common method is the condensation reaction between imidazole and piperazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Imidazol-1-yl(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce partially or fully reduced forms of the compound.
Scientific Research Applications
Imidazol-1-yl(piperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of imidazol-1-yl(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Imidazol-1-yl(piperazin-1-yl)methanone can be compared with other compounds that contain imidazole or piperazine moieties:
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which are used as antimicrobial agents.
Piperazine Derivatives: Compounds such as piperazine citrate and fluphenazine, which are used as anthelmintics and antipsychotics, respectively.
Uniqueness
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both imidazole and piperazine derivatives
List of Similar Compounds
- Metronidazole
- Clotrimazole
- Piperazine citrate
- Fluphenazine
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
imidazol-1-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C8H12N4O/c13-8(12-6-3-10-7-12)11-4-1-9-2-5-11/h3,6-7,9H,1-2,4-5H2 |
InChI Key |
KFNPRJOWNTVWOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
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